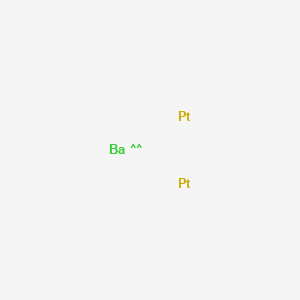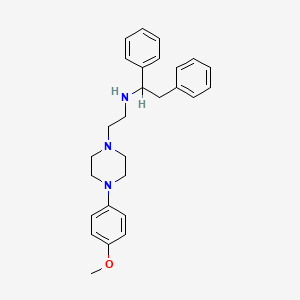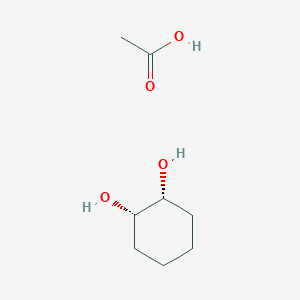
Acetic acid--(1R,2S)-cyclohexane-1,2-diol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-cyclohexan-2-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to the second carbon of the cyclohexane ring, and a hydroxyl group (-OH) attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-cyclohexan-2-ol can be synthesized through the esterification of cyclohexan-2-ol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Often carried out in an organic solvent like dichloromethane
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods: In an industrial setting, the production of 1-acetoxy-cyclohexan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-cyclohexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The acetoxy group can be reduced to yield cyclohexan-2-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexan-2-ol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
1-Acetoxy-cyclohexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetoxy-cyclohexan-2-ol involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexan-2-ol, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the acetoxy group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexyl acetate: Similar ester but with the acetoxy group attached to the cyclohexane ring.
Uniqueness: 1-Acetoxy-cyclohexan-2-ol is unique due to the presence of both the hydroxyl and acetoxy groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
13858-62-3 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
acetic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4)/t5-,6+; |
InChI Key |
JACZZXXVLCNVCX-KNCHESJLSA-N |
Isomeric SMILES |
CC(=O)O.C1CC[C@@H]([C@@H](C1)O)O |
Canonical SMILES |
CC(=O)O.C1CCC(C(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




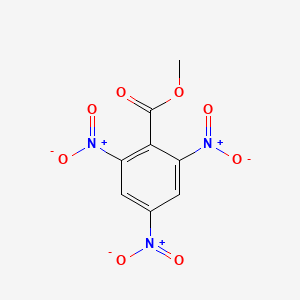
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
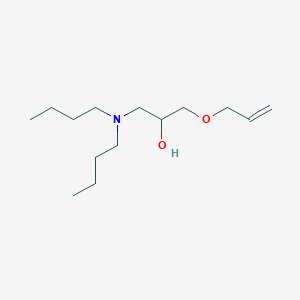
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)

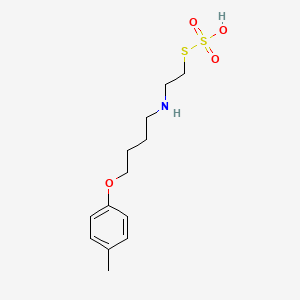
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)


